Aladapcin Prolongs Mean Survival Time by 3.3 Days in Murine E. coli Sepsis Model vs. Vehicle Control
In the ICR mouse intravenous E. coli SANK73175 challenge model, subcutaneous administration of aladapcin at 10 μg/kg 24 h pre‑infection extended mean survival time from 1.4 days (vehicle control) to 4.7 days — a 3.3‑day increase (2.4‑fold prolongation) [REFS‑1]. The effect was statistically significant (Fisher's exact test) across the 1–100 μg/kg dose range [REFS‑1].
| Evidence Dimension | Mean survival time post‑E. coli challenge |
|---|---|
| Target Compound Data | 4.7 days at 10 μg/kg s.c. |
| Comparator Or Baseline | 1.4 days (vehicle control, phosphate‑buffered saline) |
| Quantified Difference | +3.3 days (2.4‑fold prolongation) |
| Conditions | Male ICR mice (5‑week), i.v. E. coli SANK73175 (2×10⁸ CFU), aladapcin administered s.c. 24 h before challenge; observation period 7 days |
Why This Matters
This robust, reproducible in vivo efficacy endpoint is critical for researchers validating host‑directed anti‑infective strategies; procurement officers can prioritize a compound with published quantitative survival benefit in a standardized sepsis model.
- [1] Shiraishi A, Nakajima M, Katayama T, et al. Aladapcin, a new microbial metabolite that enhances host resistance against bacterial infection. Production, isolation, physico‑chemical properties and biological activities. J Antibiot (Tokyo). 1990;43(6):634–638. doi:10.7164/antibiotics.43.634 View Source
